N'-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide
Description
N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group linked to a benzylidene moiety, which is further connected to a piperonylideneamino group. The intricate structure of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide makes it a subject of interest in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[(E)-[(1,3-benzodioxol-5-ylmethylideneamino)-phenylmethylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(18-9-5-2-6-10-18)25-24-21(17-7-3-1-4-8-17)23-14-16-11-12-19-20(13-16)28-15-27-19/h1-14H,15H2,(H,25,26)/b23-14?,24-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWQVKIODBUEE-CROVDCIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C=N/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide typically involves the condensation of piperonal with benzhydrazide under specific reaction conditions. The process generally includes:
Condensation Reaction: Piperonal and benzhydrazide are mixed in a suitable solvent, such as ethanol or methanol.
Catalysis: An acid catalyst, like hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.
Heating: The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.
Purification: The resulting product is purified using recrystallization techniques to obtain pure N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amines.
Scientific Research Applications
N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[alpha-(Piperonylideneamino)benzylidene]benzohydrazide
- N’-[alpha-(Piperonylideneamino)benzylidene]benzohydrazone
Uniqueness
N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
